

GwtInsagyllgpppalala-conh2: A Technical Guide to Receptor Binding Affinity and Signaling Pathways

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the receptor binding affinity of the synthetic peptide **GwtInsagyIIgpppalala-conh2**, also known as M40. It includes a comprehensive summary of its binding characteristics to galanin receptor subtypes, detailed experimental protocols for radioligand binding assays, and a visual representation of the associated signaling pathways. This document is intended to serve as a core resource for researchers and professionals engaged in drug discovery and development targeting the galanin receptor system.

Core Data Presentation: Receptor Binding Affinity

The binding affinity of **GwtInsagyllgpppalala-conh2** (M40) for galanin receptors has been determined through various radioligand displacement assays. The following tables summarize the quantitative data, presenting inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values.



Ligand	Receptor Subtype	Species	Affinity Metric	Value (nM)
Gwtlnsagyllgppp alala-conh2 (M40)	Galanin Receptor 1 (GALR1)	Rat	Ki	1.82[1]
Gwtlnsagyllgppp alala-conh2 (M40)	Galanin Receptor 2 (GALR2)	Rat	Ki	5.1[1]

Ligand	Receptor Location	Species	Affinity Metric	Value (nM)
Gwtlnsagyllgppp alala-conh2 (M40)	Hippocampus	Rat	IC50	3 - 15[2]
Gwtlnsagyllgppp alala-conh2 (M40)	Hypothalamus	Rat	IC50	3 - 15[2]
Gwtlnsagyllgppp alala-conh2 (M40)	Spinal Cord	Rat	IC50	3 - 15[2]
Gwtlnsagyllgppp alala-conh2 (M40)	Insulinoma Cells (Rin m5F)	Rat	IC50	3 - 15[2]

Experimental Protocols

The following section details the methodologies for key experiments cited in the determination of **GwtInsagyIlgpppalala-conh2** binding affinity.

Membrane Preparation from HEK293 Cells Expressing Galanin Receptors



This protocol outlines the procedure for preparing cell membranes for use in radioligand binding assays.

- Cell Culture: Human Embryonic Kidney (HEK293) cells are transfected to express the desired galanin receptor subtype (e.g., GALR1).
- Harvesting: Upon reaching 80-90% confluency, the cells are harvested using a pre-mixed solution of Earle's Balanced Salt Solution (EBSS) containing 5 mM EDTA. The cell suspension is then centrifuged at 3,000 rpm for 10 minutes at 21°C.[3]
- Lysis: The supernatant is discarded, and the cell pellet is resuspended in 10 ml of hypotonic lysis buffer (5 mM MgCl2, 5 mM Tris, pH 7.4 at 4°C).[3]
- Homogenization and Centrifugation: The resuspended cells are homogenized and then centrifuged at 14,500 rpm for 30 minutes at 4°C to pellet the cell membranes.[3]
- Washing and Storage: The membrane pellet is washed with fresh binding buffer, and a Bradford protein assay is performed to determine the protein concentration. The prepared membranes are then aliquoted and stored at -80°C until use.[3]

Competitive Radioligand Binding Assay

This protocol describes the methodology for determining the binding affinity of **GwtInsagyllgpppalala-conh2** by measuring its ability to displace a radiolabeled ligand.

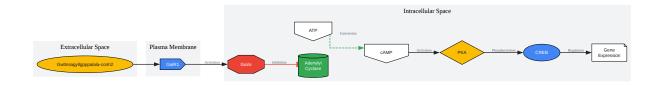
- Assay Setup: The assay is conducted in 96-well polypropylene plates.
- Reaction Mixture: Each well contains:
 - 5 μL of various concentrations of GwtInsagyIIgpppalala-conh2 (M40) diluted in 100% DMSO.
 - 345 μL of binding buffer (50 mM Tris, 5 mM MgCl2, 0.1% BSA, pH 7.4).[4]
 - 50 μL of [3H]Galanin (final concentration of 2.0 nM).[4]
 - 100 μL of the prepared cell membranes (10 μg of protein per well).[4]



- Incubation: The competition reaction is initiated by the addition of the cell membranes, and the plates are incubated for 150 minutes at 25°C.[4]
- Determination of Non-specific Binding: Non-specific binding is determined in the presence of a high concentration (10 μM) of unlabeled GwtInsagyllgpppalala-conh2 (M40).[3][4]
- Separation of Bound and Free Radioligand: Following incubation, the mixture is filtered to separate the membrane-bound radioligand from the free radioligand.
- Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways associated with the galanin receptors to which **GwtInsagyIlgpppalala-conh2** binds.



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Caption: Galanin Receptor 1 (GalR1) Signaling Pathway.

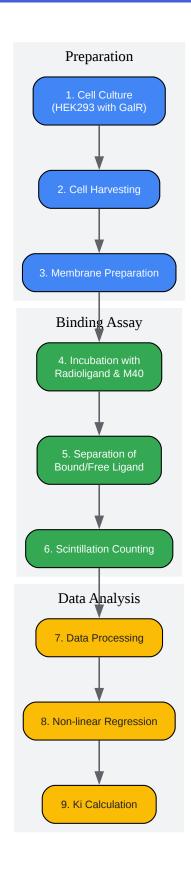




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Caption: Galanin Receptor 2 (GalR2) Signaling Pathway.





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Caption: Radioligand Binding Assay Experimental Workflow.



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